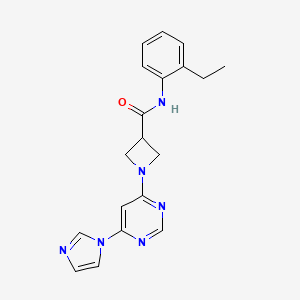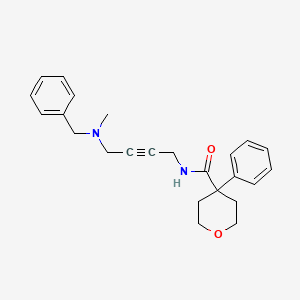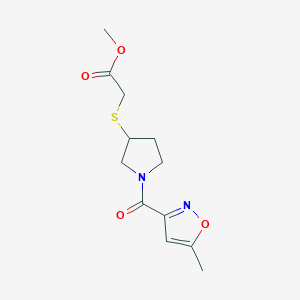
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide selectively inhibits the activity of mutated EGFR, which is overexpressed in NSCLC. The drug binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and inhibiting tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR T790M mutation. It has also been shown to decrease tumor volume and increase survival in mouse models of NSCLC. In clinical trials, this compound has been shown to have a favorable safety profile, with the most common adverse events being diarrhea, rash, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide has several advantages as a research tool, including its high selectivity for mutated EGFR, its ability to overcome resistance to first- and second-generation EGFR TKIs, and its favorable safety profile. However, its limitations include its high cost, the need for specialized equipment and expertise to synthesize and analyze the drug, and the limited availability of patient-derived cell lines with EGFR T790M mutation.
Zukünftige Richtungen
Future research directions for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide include the development of combination therapies with other targeted agents or immunotherapies, the identification of biomarkers to predict response to the drug, and the investigation of its efficacy in other cancer types with EGFR mutations. Additionally, further studies are needed to elucidate the mechanisms of resistance to this compound and to develop strategies to overcome it.
Synthesemethoden
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide involves a series of chemical reactions, starting with the reaction of 6-(1H-imidazol-1-yl)pyrimidin-4-amine with 2-bromo-1-(2-ethylphenyl)ethanone to form 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)ethanone intermediate. The intermediate is then reacted with 3-chloroazetidine-1-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown efficacy in patients with EGFR T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs. This compound has also shown superior efficacy and safety compared to chemotherapy in patients with advanced NSCLC.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-2-14-5-3-4-6-16(14)23-19(26)15-10-25(11-15)18-9-17(21-12-22-18)24-8-7-20-13-24/h3-9,12-13,15H,2,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYJYGFAHXTMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2901607.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2901608.png)
![2-amino-6-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2901610.png)
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B2901611.png)
![2-(4-cyclohexylpiperazin-1-yl)-N-cyclopentyl-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2901614.png)
![Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2901615.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2901616.png)
![N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2901619.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2901621.png)

![[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B2901624.png)
![3-(4-(methylsulfonyl)phenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2901626.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2901627.png)
